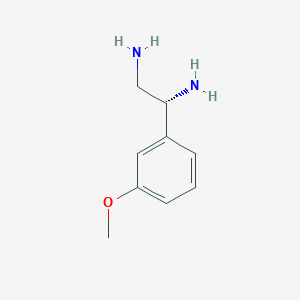![molecular formula C10H12N2 B13042152 6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)
6-Propyl-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of liquid ammonia and petroleum ether under nitrogen protection to achieve the desired cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Propyl-1H-pyrrolo[2,3-B]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Propyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the propyl group.
Pyrrolopyrazine Derivatives: Contain a fused pyrrole and pyrazine ring, exhibiting different biological activities.
1H-Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a similar fused ring structure but different substituents.
Uniqueness: 6-Propyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-3-9-5-4-8-6-7-11-10(8)12-9/h4-7H,2-3H2,1H3,(H,11,12) |
InChI Key |
VGRQLRBWNZAXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


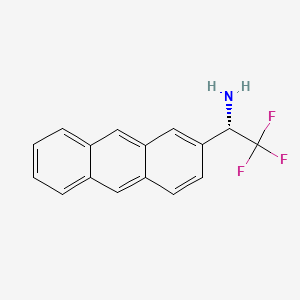

![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
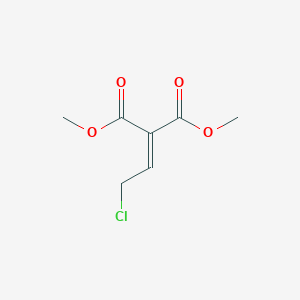
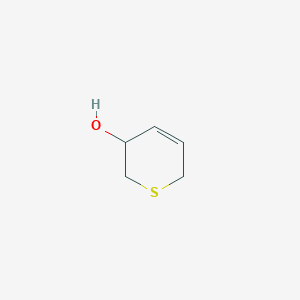
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
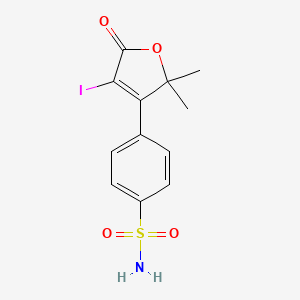
![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)
